4-chloro-N-mesityl-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-3-nitro-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-9-6-10(2)15(11(3)7-9)18-16(20)12-4-5-13(17)14(8-12)19(21)22/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSVXTNTHLPRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
4-Chloro-N-mesityl-3-nitrobenzamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, leading to the synthesis of more complex molecules.
- Reduction Reactions : The nitro group can be reduced to an amine, creating derivatives with potential biological activity.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Major Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of chloro group with nucleophiles | Various substituted benzamides |
| Reduction | Conversion of nitro group to amino group | 4-Chloro-N-mesityl-3-aminobenzamide |
| Hydrolysis | Breakdown of amide bond | 4-Chloro-3-nitrobenzoic acid + Mesitylamine |
Medicinal Chemistry
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The presence of the nitro group suggests potential antimicrobial and anti-inflammatory activities. Preliminary studies have shown that derivatives of nitrobenzamides can interact with various biological targets.
Case Study: Antimicrobial Activity
In a study evaluating the efficacy of nitrobenzamide derivatives against Mycobacterium tuberculosis, several compounds were synthesized and tested for their biological activity. The results indicated that some derivatives demonstrated comparable potency to established drugs while exhibiting lower toxicity .
Biological Studies
The interactions of this compound with biological targets are crucial for understanding its potential therapeutic effects. Initial findings suggest that it may interact with enzymes involved in the metabolism of nitro compounds.
Table 2: Potential Biological Targets and Activities
| Biological Target | Proposed Activity |
|---|---|
| Enzymes metabolizing nitro compounds | Modulation of enzyme activity |
| Receptors involved in inflammation | Potential anti-inflammatory effects |
| Bacterial cell wall synthesis | Antimicrobial properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of 4-chloro-N-mesityl-3-nitrobenzamide, highlighting differences in substituents and their implications:
Physicochemical Properties
- Solubility : The mesityl group in this compound reduces polarity compared to analogues with smaller substituents (e.g., unsubstituted amide in ), likely decreasing water solubility.
- Melting Points : While specific data for the target compound is unavailable, analogues with bulky groups (e.g., thiazole derivatives in ) exhibit melting points >170°C due to crystalline packing.
- Hydrogen Bonding : The nitro and amide groups facilitate N–H⋯O and C–H⋯O interactions, as seen in the crystal structure of 4-chloro-3-nitrobenzamide .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-N-mesityl-3-nitrobenzamide, and how can purity be optimized?
- Methodology : The Schotten-Baumann reaction is widely used for benzamide synthesis. For example, reacting 3-nitro-4-chlorobenzoyl chloride with mesitylamine in dichloromethane with trimethylamine as a base yields the target compound. Purity is enhanced via recrystallization (methanol is preferred) and monitored by TLC .
- Key Parameters : Stoichiometric control (1:1 molar ratio of acyl chloride to amine), reaction temperature (0–25°C), and slow addition of base to minimize side reactions.
Q. How is the compound structurally characterized, and which analytical techniques are critical?
- Techniques :
- X-ray crystallography for absolute configuration determination (e.g., CCDC-deposited data ).
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., nitro and chloro groups show distinct shifts) .
- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation .
Q. What are the primary chemical reactivity pathways observed in this compound?
- Reactivity :
- Reduction : The nitro group (-NO) can be reduced to an amine (-NH) using H/Pd-C or Zn/HCl, forming intermediates for further functionalization .
- Substitution : The chloro group undergoes nucleophilic substitution (e.g., with alkoxides or amines) under SNAr conditions due to electron-withdrawing nitro activation .
- Experimental Design : Monitor reaction progress via HPLC or IR spectroscopy (disappearance of NO stretches at ~1520 cm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and guide synthetic modifications?
- Methodology :
- Use hybrid functionals (e.g., B3LYP ) to calculate HOMO-LUMO gaps, electrostatic potentials, and nitro group charge distribution.
- Solvent effects are modeled via PCM (Polarizable Continuum Model) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for polymorph identification?
- Case Study : Discrepancies in NH torsion angles (X-ray vs. DFT) may arise from crystal packing forces. Use variable-temperature XRD and solid-state NMR to probe dynamic effects .
- Validation : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using Gaussian 16) .
Q. How does the compound interact with biological targets, and what assays validate its mechanisms?
- Biological Studies :
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., FRET).
- Cellular uptake : Use fluorescently tagged derivatives and confocal microscopy .
- Data Analysis : Dose-response curves (IC) and molecular docking (AutoDock Vina) correlate with structural motifs (e.g., chloro-nitro spacing influences binding) .
Q. What advanced spectroscopic techniques elucidate reaction intermediates in real time?
- In Situ Methods :
- Time-resolved FTIR tracks transient species (e.g., nitroso intermediates during reduction).
- EPR spectroscopy detects radical formation under photolytic conditions .
- Flow Chemistry : Microreactors coupled with LC-MS enable rapid screening of unstable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
